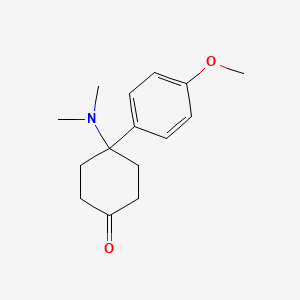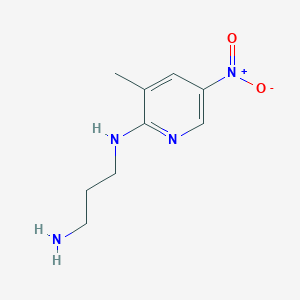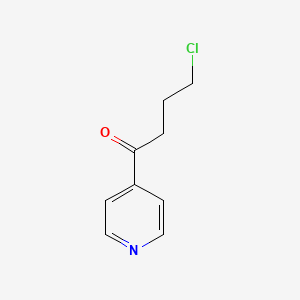
4-Chloro-1-(4-pyridinyl)-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(4-pyridinyl)-1-butanone is an organic compound that belongs to the class of pyridyl ketones It is characterized by a pyridine ring substituted with a chloropropyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-pyridinyl)-1-butanone typically involves the reaction of 4-pyridylketone with 3-chloropropyl halides under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(4-pyridinyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom in the chloropropyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-1-(4-pyridinyl)-1-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(4-pyridinyl)-1-butanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, while the chloropropyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopropyl-4-pyridylketone: Similar structure but with a bromine atom instead of chlorine.
3-Fluoropropyl-4-pyridylketone: Similar structure but with a fluorine atom instead of chlorine.
4-Pyridylketone: Lacks the chloropropyl group.
Uniqueness
4-Chloro-1-(4-pyridinyl)-1-butanone is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. The chlorine atom can be readily substituted, making it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
4-chloro-1-pyridin-4-ylbutan-1-one |
InChI |
InChI=1S/C9H10ClNO/c10-5-1-2-9(12)8-3-6-11-7-4-8/h3-4,6-7H,1-2,5H2 |
Clave InChI |
DUNPXWOFDQPIRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)CCCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
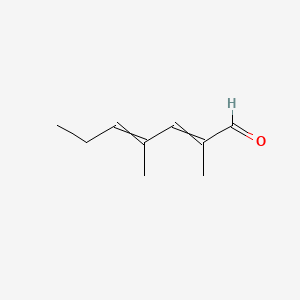


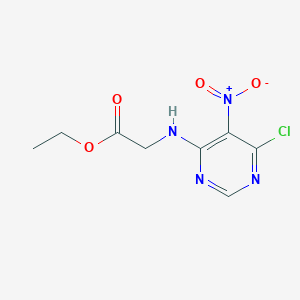
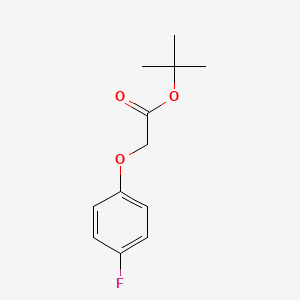
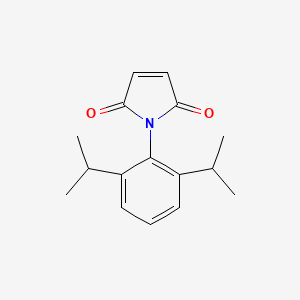
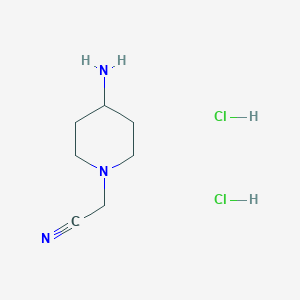
![3-[(1S)-1-(3,5-difluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B8588599.png)

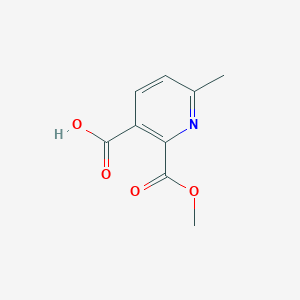
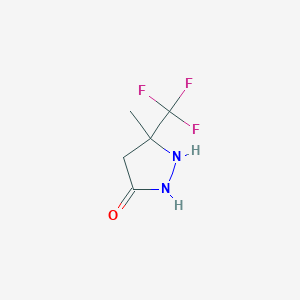
![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine](/img/structure/B8588637.png)
